molecular formula C8H6ClNO B1588498 2-Chloro-5-methyl-1,3-benzoxazole CAS No. 3770-60-3

2-Chloro-5-methyl-1,3-benzoxazole

Cat. No. B1588498
CAS RN: 3770-60-3
M. Wt: 167.59 g/mol
InChI Key: AVJUFHRBOJNDFG-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,3-benzoxazole is a type of benzoxazole, which is a bicyclic planar molecule . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .


Synthesis Analysis

Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .

Scientific Research Applications

1. Antimicrobial Activity

  • Application Summary: Benzoxazole derivatives, including 2-Chloro-5-methyl-1,3-benzoxazole, have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains. These include Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
  • Methods of Application: The compounds were synthesized and their antimicrobial activity was checked using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
  • Results: The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

2. Anticancer Activity

  • Application Summary: Benzoxazole derivatives have been synthesized and tested for their in vitro anticancer activity against the Human colorectal carcinoma (HCT116) cancer cell line . The anticancer activity was determined by Sulforhodamine B assay using 5-fluorouracil as standard drug .
  • Methods of Application: The compounds were synthesized and their anticancer activity was checked using Sulforhodamine B assay .
  • Results: The study indicated that some compounds had best anticancer activity in comparison to 5-fluorouracil .

3. Antifungal Activity

  • Application Summary: Benzoxazole derivatives have been synthesized and tested for their antifungal activity against Aspergillus niger .
  • Methods of Application: The compounds were synthesized and their antifungal activity was checked .
  • Results: The compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

9. Rho-Kinase Inhibition

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The performed study indicated that certain compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and certain compounds had best anticancer activity in comparison to 5-fluorouracil .

properties

IUPAC Name

2-chloro-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJUFHRBOJNDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433700
Record name 2-chloro-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-1,3-benzoxazole

CAS RN

3770-60-3
Record name 2-chloro-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3-benzoxazole
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Synthesis routes and methods I

Procedure details

Subsequently, the 5-methyl-2-mercaptobenzoxazole (6.2 g, 38 mmol) was dissolved in thionyl chloride (36.9 mL) and 2.79 mL of DMF was added. The reaction mixture was then stirred at r.t. for 30 min. The solvent was removed under reduced pressure and to the residue was added toluene (2×60 mL) followed by evaporation each time to remove excess SOCl2 via an azetrope. The resultant crude product was dissolved in ethyl acetate (100 mL), washed with water (100 mL) and dried over Na2SO4. Evaporation of ethyl acetate gave crude 22 which was purified by silica-gel column chromatography (eluent: petroleum ether) to provide pure 2-chloro-5-methylbenzoxazole, compound 22, (3.5 g, 58%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2.79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Methyl-benzooxazole-2-thiol (5.0 g, 30.2 mmol), phosphorus oxychloride (25.0 mL, 269.4 mmol), and phosphorus pentachloride (7.56 g, 36.3 mmol) were combined in CH2Cl2 (30 mL), and the reaction was stirred at room temperature overnight. The mixture was concentrated several times from fresh CH2Cl2 to remove traces of phosphorus oxychloride, and the residue was treated with saturated aqueous Na2CO3 to adjust to pH 8. The aqueous layer was extracted twice with CH2Cl2, and the combined organic layers were washed with H2O and brine, and then dried over Na2SO4, decanted, and concentrated. The crude material was purified by silica gel chromatography (0-100% EtOAc in hexanes) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
7.56 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of 5-methylbenzo[d]oxazole-2-thiol (1.0 g, 6.1 mmol.) in POCl3 (11.7 g, 76.4 mmol.) at room temperature was added PCl5 (1.9 g, 9.15 mmol.) along with CH2Cl2 (10 mL). After 4 h of stirring at room temperature, the reaction mixture was concentrated to remove excess POCl3, and the residue was treated with Na2CO3 solution until ˜pH 8 was reached. The aqueous phase was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford 2-chloro-5-methylbenzo[d]oxazole (1.1 g crude product) which was used without further purification. MS (ESI) m/e (M+H+) 168.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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